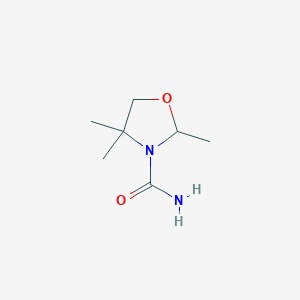-, (SP-4-3)-](/img/structure/B12871410.png)
Platinum, [ethylpropanedioato(2-)-O,O](2-pyridinemethanamine-N1, N2)-, (SP-4-3)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Platinum, ethylpropanedioato(2-)-O,O-, (SP-4-3)- is a platinum-based coordination compound. It is known for its unique structure, which includes ethylpropanedioato and pyridinemethanamine ligands.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Platinum, ethylpropanedioato(2-)-O,O-, (SP-4-3)- typically involves the reaction of platinum salts with ethylpropanedioic acid and pyridinemethanamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination. The product is then purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
This may involve the use of industrial reactors, automated purification systems, and stringent quality control measures .
Analyse Chemischer Reaktionen
Types of Reactions
Platinum, ethylpropanedioato(2-)-O,O-, (SP-4-3)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of platinum.
Reduction: Reduction reactions can convert the platinum center to a lower oxidation state.
Substitution: Ligand substitution reactions can occur, where the ethylpropanedioato or pyridinemethanamine ligands are replaced by other ligands
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of platinum, while substitution reactions can produce a variety of platinum complexes with different ligands .
Wissenschaftliche Forschungsanwendungen
Platinum, ethylpropanedioato(2-)-O,O-, (SP-4-3)- has several scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given the known efficacy of other platinum-based drugs like cisplatin.
Industry: It may be used in industrial processes that require platinum catalysts, such as in the production of fine chemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of Platinum, ethylpropanedioato(2-)-O,O-, (SP-4-3)- involves its interaction with molecular targets, such as DNA and proteins. The platinum center can form covalent bonds with nucleophilic sites on these molecules, leading to the formation of cross-links that disrupt their normal functions. This can result in the inhibition of DNA replication and transcription, as well as the disruption of protein activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug with a similar mechanism of action.
Carboplatin: Another platinum-based drug used in cancer treatment, with a different ligand structure.
Oxaliplatin: A platinum compound used in chemotherapy, known for its efficacy against colorectal cancer
Uniqueness
Platinum, ethylpropanedioato(2-)-O,O-, (SP-4-3)- is unique due to its specific ligand structure, which may confer different chemical and biological properties compared to other platinum-based compounds.
Eigenschaften
Molekularformel |
C11H13N2O4Pt- |
|---|---|
Molekulargewicht |
432.32 g/mol |
IUPAC-Name |
2-ethylpropanedioate;platinum(2+);pyridin-2-ylmethylazanide |
InChI |
InChI=1S/C6H7N2.C5H8O4.Pt/c7-5-6-3-1-2-4-8-6;1-2-3(4(6)7)5(8)9;/h1-4,7H,5H2;3H,2H2,1H3,(H,6,7)(H,8,9);/q-1;;+2/p-2 |
InChI-Schlüssel |
IDZNJFULBADWGY-UHFFFAOYSA-L |
Kanonische SMILES |
CCC(C(=O)[O-])C(=O)[O-].C1=CC=NC(=C1)C[NH-].[Pt+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6R,7S)-6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-6,7-diol](/img/structure/B12871342.png)
![1-[(4-Chloro-2-nitrophenyl)methyl]-1H-pyrazole](/img/structure/B12871349.png)
![3-Methoxy-7-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B12871352.png)
![3-Ethoxy-4,5,6,6a-tetrahydrocyclopenta[c]pyrrol-1(3aH)-one](/img/structure/B12871354.png)



![3-(2-Aminobenzo[d]oxazol-7-yl)acrylic acid](/img/structure/B12871379.png)




![1-Ethyl-3-(thiophen-2-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12871401.png)
![5-(Benzo[d]thiazol-2-yl)-3-methylisoxazole](/img/structure/B12871402.png)
